1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one
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Overview
Description
1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one is an organic compound that features a bromophenyl group and a dimethylamino group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and an appropriate alkyne. The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and may require a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.
Reduction: Formation of 1-(4-bromophenyl)-3-(dimethylamino)-2-butanol.
Substitution: Formation of 4-hydroxyphenyl or 4-aminophenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting neurological disorders due to its dimethylamino group.
Materials Science: It is used in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the bromophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-butanone: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-(dimethylamino)-2-buten-1-one: The chlorine atom provides different electronic properties compared to the bromine atom.
1-(4-Bromophenyl)-3-(methylamino)-2-buten-1-one: The presence of a methylamino group instead of a dimethylamino group alters the compound’s steric and electronic properties.
Uniqueness
1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one is unique due to the combination of its bromophenyl and dimethylamino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(dimethylamino)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9(14(2)3)8-12(15)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATXBOWGZXQCMO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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